molecular formula C11H13N3O2 B1316649 Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 132272-55-0

Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1316649
CAS RN: 132272-55-0
M. Wt: 219.24 g/mol
InChI Key: LUFZFPACGZLWDL-UHFFFAOYSA-N
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Description

Imidazopyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s also useful in material science because of its structural character .


Synthesis Analysis

Imidazopyridine can be synthesized from easily available chemicals. The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .

Scientific Research Applications

Tuberculosis Treatment

This compound has shown promise in the treatment of tuberculosis (TB). In an acute TB mouse model, significant reductions in bacterial load were observed when treated with varying doses of a related imidazo[1,2-a]pyridine analogue .

Cancer Research

Imidazo[1,2-a]pyridine derivatives, including Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate, have been studied for their anticancer properties. Specifically, they have been evaluated for their interaction with enzymes like PI3Kα, which are crucial in cancer cell signaling pathways .

Medicinal Chemistry

The imidazopyridine scaffold is recognized for its wide range of applications in medicinal chemistry. It’s considered a “drug prejudice” scaffold, indicating its potential as a basis for developing new therapeutic agents .

Material Science

Due to its structural characteristics, Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate is also useful in material science. Its properties can be leveraged in creating materials with specific electronic or photonic characteristics .

Synthetic Chemistry

This compound is used in synthetic chemistry as a building block for creating various chemical entities. Its reactive sites allow for modifications that can lead to the synthesis of a wide array of substances .

Biological Studies

In biological research, Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate can be used to study cell signaling and communication due to its ability to interact with different biological pathways .

Chemical Research

Researchers utilize this compound in chemical studies to understand the behavior of imidazo[1,2-a]pyridine derivatives under different conditions, which can lead to the discovery of new reactions and mechanisms .

Pharmaceutical Development

The compound’s role in pharmaceutical development is significant. It serves as a precursor or an intermediate in the synthesis of drugs that target various diseases, showcasing its versatility in drug design and development .

Future Directions

The development of new imidazo[1,2-a]pyridine analogues is an active area of research due to their wide range of applications in medicinal chemistry . Future directions may include the exploration of new synthesis methods and the development of new drugs based on this scaffold.

properties

IUPAC Name

ethyl 8-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-16-11(15)8-6-14-5-4-7(2)9(12)10(14)13-8/h4-6H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFZFPACGZLWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=C(C2=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563688
Record name Ethyl 8-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate

CAS RN

132272-55-0
Record name Ethyl 8-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 6
Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate

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